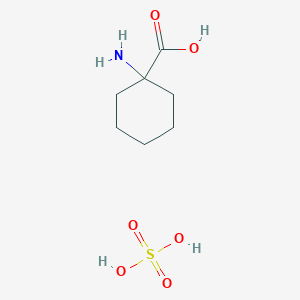

1-Aminocyclohexane-1-carboxylic acid;sulfuric acid

Descripción

El ácido 1-aminociclohexano-1-carboxílico es un α-aminoácido que es ácido ciclohexanocarboxílico sustituido por un grupo amino en la posición 1 . Este compuesto es conocido por su estructura única, que incluye un anillo de ciclohexano, lo que lo convierte en un aminoácido con restricción estérica. El ácido sulfúrico es un ácido mineral fuerte altamente corrosivo con la fórmula molecular H₂SO₄. Cuando se combinan, estos compuestos pueden formar varios derivados que se utilizan en diferentes aplicaciones científicas e industriales.

Propiedades

Fórmula molecular |

C7H15NO6S |

|---|---|

Peso molecular |

241.26 g/mol |

Nombre IUPAC |

1-aminocyclohexane-1-carboxylic acid;sulfuric acid |

InChI |

InChI=1S/C7H13NO2.H2O4S/c8-7(6(9)10)4-2-1-3-5-7;1-5(2,3)4/h1-5,8H2,(H,9,10);(H2,1,2,3,4) |

Clave InChI |

AFSPONWGDIHYDU-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C(=O)O)N.OS(=O)(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 1-aminociclohexano-1-carboxílico se puede sintetizar a través de varios métodos. Un método común involucra la reacción de ciclohexanona con cloruro de amonio y amoníaco en presencia de etanol y agua. La mezcla de reacción se agita a temperatura ambiente, seguida de la adición de cianuro de sodio. El producto resultante se trata luego con ácido clorhídrico para producir ácido 1-aminociclohexano-1-carboxílico .

Métodos de producción industrial

En entornos industriales, la producción de ácido 1-aminociclohexano-1-carboxílico a menudo implica la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 1-aminociclohexano-1-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo amino se puede oxidar para formar oximas o nitrilos correspondientes.

Reducción: El grupo ácido carboxílico se puede reducir para formar alcoholes o aldehídos.

Sustitución: El grupo amino puede participar en reacciones de sustitución para formar amidas u otros derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Los reactivos como los cloruros de acilo o los anhídridos se utilizan para la formación de amidas.

Principales productos formados

Oxidación: Formación de oximas o nitrilos.

Reducción: Formación de alcoholes o aldehídos.

Sustitución: Formación de amidas u otros derivados.

Aplicaciones Científicas De Investigación

El ácido 1-aminociclohexano-1-carboxílico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de péptidos y como auxiliar quiral en la síntesis asimétrica.

Biología: Se ha estudiado su papel en la estructura y función de las proteínas debido a su naturaleza con restricción estérica.

Medicina: Se está investigando su posible aplicación terapéutica, incluso como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la síntesis de varios intermediarios químicos y productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción del ácido 1-aminociclohexano-1-carboxílico implica su incorporación a péptidos y proteínas, donde puede influir en la conformación y la estabilidad de las moléculas resultantes. Su estructura con restricción estérica puede inducir patrones de plegamiento específicos, que pueden afectar la actividad biológica de los péptidos y proteínas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 1-aminociclopentano-1-carboxílico: Otro aminoácido con restricción estérica con un anillo de ciclopentano.

Ácido 1-aminociclobutanocarboxílico: Contiene un anillo de ciclobutano y se utiliza en aplicaciones similares.

Cicloleucina: Un aminoácido no proteinogénico con un anillo de ciclohexano.

Singularidad

El ácido 1-aminociclohexano-1-carboxílico es único debido a su anillo de ciclohexano, que proporciona un mayor grado de impedimento estérico en comparación con los derivados de ciclopentano o ciclobutano. Esto lo hace particularmente útil en aplicaciones que requieren restricciones conformacionales específicas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.